molecular formula C15H13NO4S B2735665 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 2319718-96-0

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide

Cat. No.: B2735665
CAS No.: 2319718-96-0
M. Wt: 303.33
InChI Key: NSHKKEHUGJAMQE-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a bifuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific conditions for synthesizing this compound may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide, often involves scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems are employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide include other thiophene derivatives, such as:

Uniqueness

What sets N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide apart is its unique combination of a bifuran moiety and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-11(8-16-15(18)10-5-7-21-9-10)12-3-4-14(20-12)13-2-1-6-19-13/h1-7,9,11,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKKEHUGJAMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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